While protecting amines remains the primary application, research suggests potential uses of benzyl phenyl carbonate in other areas:
Benzyl phenyl carbonate is an organic compound with the chemical formula C₁₄H₁₂O₃. It is characterized by the presence of a carbonate group attached to a benzyl and a phenyl group. This compound is typically a colorless to pale yellow liquid that is soluble in organic solvents. Benzyl phenyl carbonate is known for its utility in various
Benzyl phenyl carbonate exhibits biological activity that has garnered interest in biochemical research. It plays a role in the synthesis of carbamate-protected polyamines, which are important in various biological processes. Additionally, it has been noted for its potential allergenic properties, as it may cause skin sensitization and serious eye damage upon exposure .
Several methods exist for synthesizing benzyl phenyl carbonate:
Benzyl phenyl carbonate has various applications across different fields:
Research indicates that benzyl phenyl carbonate interacts with various nucleophiles, leading to significant biochemical implications. The study of these interactions helps elucidate its role in synthetic pathways and potential therapeutic applications. For instance, its ability to activate electrophilic centers makes it a valuable component in complex organic reactions .
Benzyl phenyl carbonate shares similarities with several other compounds within the category of carbonates and aryl ethers. Here are some comparable compounds:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Ethyl phenyl carbonate | C₁₄H₁₈O₃ | Similar structure but with an ethoxy group |
Benzyl methyl carbonate | C₁₄H₁₄O₃ | Contains a methyl group instead of a phenyl group |
Phenethyl phenyl carbonate | C₁₅H₁₄O₃ | Features a phenethyl group providing different reactivity |
Uniqueness: Benzyl phenyl carbonate's unique combination of both benzyl and phenolic structures allows it to participate effectively in nucleophilic substitution reactions while also serving as a versatile building block for more complex organic molecules. Its specific reactivity profile distinguishes it from similar compounds, making it particularly valuable in synthetic chemistry.
Benzyl phenyl carbonate exhibits characteristic vibrational modes that can be systematically analyzed through Fourier Transform Infrared spectroscopy. The compound has a molecular formula of C₁₄H₁₂O₃ with a molecular weight of 228.24 g/mol [1] [2]. The molecule contains 39 atoms, giving rise to 111 fundamental vibrational modes (3N-6 for a non-linear molecule) [3].
The most characteristic infrared absorption band for benzyl phenyl carbonate appears at approximately 1754 cm⁻¹, corresponding to the carbonate carbon-oxygen double bond stretching vibration (νC=O) [4]. This frequency is consistent with organic carbonate functional groups, which typically absorb in the range of 1750-1760 cm⁻¹ [5]. The carbonate C=O stretch is typically stronger and appears at higher frequency compared to simple ester carbonyls due to the electron-withdrawing effect of the additional oxygen substituent.
The aromatic regions of benzyl phenyl carbonate show several characteristic bands:
Aromatic Carbon-Hydrogen Stretching Modes (3000-3100 cm⁻¹): The benzene rings in both the benzyl and phenyl groups contribute to multiple C-H stretching vibrations. These modes appear as weak to medium intensity bands in the region above 3000 cm⁻¹ [6]. The phenyl ring possesses six fundamental ring stretching modes, with the four highest wavenumber modes typically occurring near 1600, 1580, 1490, and 1440 cm⁻¹ [6].
Aromatic Carbon-Carbon Stretching Modes (1400-1600 cm⁻¹): The benzene ring skeletal vibrations appear in this region, with modes corresponding to the carbon skeleton stretching having much smaller force constants compared to C-H bond stretching [7].
Benzyl Methylene Stretching (2800-3000 cm⁻¹): The benzyl CH₂ group exhibits both symmetric and asymmetric stretching vibrations in this region. The asymmetric stretching typically appears at higher frequency than the symmetric stretching [7].
Methylene Bending Modes (1200-1500 cm⁻¹): The benzyl CH₂ group shows characteristic bending vibrations including scissoring, wagging, twisting, and rocking modes, with frequencies generally following the order: scissoring > wagging > twisting > rocking [8].
The carbonate functional group (O-CO-O) exhibits several characteristic vibrational modes:
The carbonate group in benzyl phenyl carbonate has reduced symmetry compared to inorganic carbonates due to the asymmetric substitution pattern, leading to more complex vibrational coupling [9].
Normal coordinate analysis reveals that the vibrational modes of benzyl phenyl carbonate involve significant coupling between different molecular fragments. The carbonate C=O stretching mode shows relatively localized character due to the large force constant difference between the C=O bond and surrounding single bonds [10]. However, the C-O stretching modes exhibit more delocalized character, coupling with aromatic and methylene vibrations.
The force constants for typical functional groups in benzyl phenyl carbonate follow the expected order:
The ¹H Nuclear Magnetic Resonance spectrum of benzyl phenyl carbonate displays characteristic signals that allow for unambiguous structural identification [3] [11].
Aromatic Proton Region (7.0-7.5 ppm): The aromatic protons from both the benzyl and phenyl groups appear as complex multiplets in this region [12]. Specifically, the spectrum shows signals at δ 7.47-7.26 ppm for seven aromatic protons from the benzyl group, and δ 7.02-6.93 ppm for three aromatic protons from the phenyl group [12]. The slight upfield shift of the phenyl protons relative to the benzyl protons reflects the electron-withdrawing effect of the carbonate oxygen substituent.
Benzyl Methylene Protons (5.0-5.4 ppm): The most diagnostic signal in the ¹H Nuclear Magnetic Resonance spectrum is the benzyl CH₂ group, which appears as a sharp singlet at approximately δ 5.07 ppm [12]. This chemical shift is characteristic of methylene protons adjacent to both an aromatic ring and an electron-withdrawing carbonate group. The singlet multiplicity indicates no coupling to neighboring protons, as expected for an isolated CH₂ group.
The ¹³C Nuclear Magnetic Resonance spectrum provides direct information about the carbon skeleton of benzyl phenyl carbonate [13] [14].
Carbonyl Carbon Region (150-170 ppm): The carbonate carbonyl carbon appears at δ 158.80 ppm [12], which is characteristic of ester and carbonate carbonyls. This chemical shift falls within the expected range for acid derivative carbonyls (160-185 ppm) [13] [15], being at the lower end due to the electron-donating effect of the oxygen substituents compared to other carbonyl-containing functional groups.
Aromatic Carbon Region (120-150 ppm): Multiple aromatic carbon signals appear in this region, with specific assignments at δ 137.09, 129.48, 128.58, 127.94, 127.48, and 114.86 ppm [12]. The variation in chemical shifts reflects the different electronic environments of the aromatic carbons, with those closer to the electron-withdrawing carbonate group appearing more downfield.
Benzyl Methylene Carbon (~70 ppm): The benzyl CH₂ carbon appears at δ 69.93 ppm [12], consistent with a methylene carbon bonded to both an aromatic ring and an electronegative oxygen atom. This chemical shift is typical for benzyl ether-type carbons.
Distortionless Enhancement by Polarization Transfer techniques provide valuable information about carbon multiplicity by distinguishing between CH₃, CH₂, CH, and quaternary carbons [16] [17].
In a Distortionless Enhancement by Polarization Transfer-135 experiment:
For benzyl phenyl carbonate, the Distortionless Enhancement by Polarization Transfer-135 spectrum would show:
This multiplicity information confirms the structural assignments and provides additional verification of the molecular connectivity [17].
In ¹³C{¹H} Nuclear Magnetic Resonance spectra, the Nuclear Overhauser Effect enhances carbon signals based on the number of attached protons. The benzyl CH₂ carbon shows significant enhancement due to dipolar relaxation with its two attached protons, while aromatic CH carbons show moderate enhancement, and the quaternary carbonyl carbon shows minimal enhancement [19].
The ultraviolet-visible absorption spectrum of benzyl phenyl carbonate exhibits electronic transitions primarily associated with the aromatic π-systems and the carbonate chromophore [3] [20]. The compound contains two benzene rings connected through a carbonate linkage, providing multiple chromophoric units that contribute to the overall electronic absorption.
Benzene Ring π→π* Transitions: The primary electronic transitions in benzyl phenyl carbonate originate from the π→π* transitions of the benzene rings. These transitions typically occur in the 250-280 nm region and are responsible for the main absorption features in the ultraviolet spectrum [20]. The presence of two aromatic rings (benzyl and phenyl groups) leads to overlapping transitions that may appear as broadened absorption bands.
Carbonate Group Transitions: The carbonate functional group contributes additional electronic transitions, particularly n→π* transitions involving the non-bonding electrons on the oxygen atoms and the π* orbital of the carbonyl group. These transitions typically occur at longer wavelengths (280-320 nm) and are generally weaker in intensity compared to π→π* transitions [20].
Limited experimental data is available in the literature regarding the specific solvatochromic behavior of benzyl phenyl carbonate. However, based on its structural features, several solvatochromic effects can be predicted:
Polarity Effects: The presence of the polar carbonate group (C=O) creates a permanent dipole moment in the molecule. In polar solvents, stabilization of the excited state relative to the ground state would be expected, leading to red-shifted (bathochromic) absorption maxima [20].
Hydrogen Bonding Interactions: Protic solvents capable of hydrogen bonding with the carbonate oxygen atoms may further influence the electronic transitions. Such interactions typically stabilize the ground state more than the excited state, potentially leading to blue-shifted (hypsochromic) absorption [20].
The electronic properties of benzyl phenyl carbonate are influenced by the electron-withdrawing nature of the carbonate group. Studies on related benzyl aryl carbonates have shown that electron-donating substituents on aromatic rings tend to enhance reactivity and may influence electronic transition energies [20] [21].
Cation-π Interactions: Research has demonstrated that benzyl aryl carbonates can participate in cation-π interactions, which stabilize transition states during nucleophilic reactions. This suggests that the electronic properties of the benzyl group are significantly influenced by the carbonate substituent [20] [21].
Theoretical studies using Density Functional Theory methods have been conducted on benzyl phenyl carbonate to understand its electronic properties [3]. These calculations typically employ basis sets such as 6-31G(d,p) and functionals like B3LYP to predict:
Mass spectrometry of benzyl phenyl carbonate (molecular weight 228.24 g/mol) exhibits characteristic fragmentation patterns typical of aromatic carbonate esters [22] [23]. The molecular ion peak appears at m/z 228, corresponding to the unfragmented molecule [M]⁺ [2] [24].
The molecular ion peak intensity for benzyl phenyl carbonate is typically moderate, as aromatic compounds generally show stronger molecular ion peaks compared to aliphatic analogs. However, the presence of the labile carbonate linkage makes the molecular ion susceptible to fragmentation under electron ionization conditions [22].
α-Cleavage at Carbonate Linkage: The most favored fragmentation pathway involves cleavage at the carbonate bond, resulting in loss of the benzyloxy group (C₇H₇O, mass 107) to give a fragment at m/z 121 corresponding to the phenoxycarbonyl cation [C₆H₅OCO]⁺ [22] [23].
Benzyl Cation Formation: A characteristic fragmentation involves formation of the tropylium ion (benzyl cation, C₇H₇⁺) at m/z 91. This fragment is extremely stable due to aromatic stabilization and represents a common fragmentation pattern for benzyl-containing compounds [22]. The formation occurs through loss of the carbonate-phenyl portion (mass 137).
Phenyl Ring Fragmentation: The phenyl ring can undergo characteristic aromatic fragmentation to give fragments at m/z 77 (phenyl cation, C₆H₅⁺) and m/z 51 (C₄H₃⁺) [22].
Carbon Monoxide Loss: Carbonate esters characteristically lose carbon monoxide (CO, mass 28) from carbonyl-containing fragments. This process can occur from the initial fragmentation products, leading to secondary fragments with masses reduced by 28 units [22].
Benzyl Alcohol Elimination: Under certain ionization conditions, the molecule may eliminate benzyl alcohol (C₇H₈O, mass 108) to give a fragment at m/z 120 corresponding to the phenyl carbonate radical cation [22].
The isotope distribution of benzyl phenyl carbonate reflects the natural abundance of carbon-13 and other isotopes present in the molecule [25]:
Carbon-13 Contribution: With 14 carbon atoms, the molecule shows a significant M+1 peak due to ¹³C natural abundance (1.1%). The theoretical intensity of the M+1 peak relative to the molecular ion is approximately 15.4% (14 × 1.1%) [25].
Oxygen-17 Contribution: The three oxygen atoms contribute minimally to the M+1 peak, adding approximately 0.11% (3 × 0.037%) [25].
Carbon-13 Pattern: The M+2 peak shows much lower intensity, reflecting the probability of having two ¹³C atoms simultaneously, calculated as approximately 1.1% [25].
The fragmentation patterns of benzyl phenyl carbonate can be rationalized through consideration of:
The characteristic fragmentation pattern of benzyl phenyl carbonate, particularly the base peak at m/z 91 (tropylium ion) and the diagnostic loss of 107 mass units (benzyloxy group), provides a reliable fingerprint for identification and quantitative analysis. These fragmentation patterns are consistent with other benzyl-containing organic carbonates and can be used for structural confirmation in synthetic applications [23].
Corrosive;Irritant